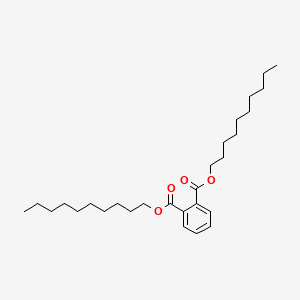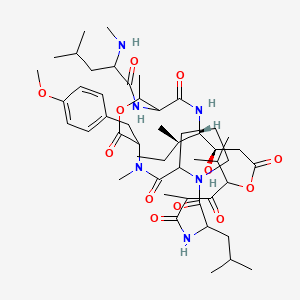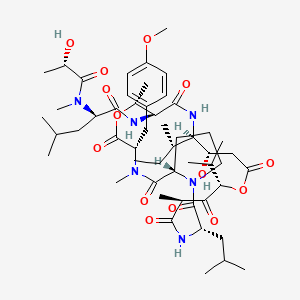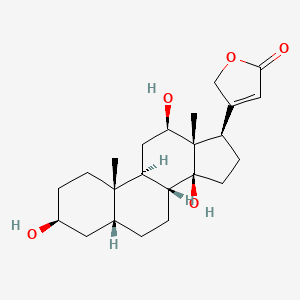
Digoxigénine
Vue d'ensemble
Description
La digoxigénine est un stéroïde que l'on trouve exclusivement dans les fleurs et les feuilles des plantes Digitalis purpurea, Digitalis orientalis et Digitalis lanata (digitale). Il s'agit d'un cardénolide, qui est l'aglycone de la digoxine. La this compound est couramment utilisée comme haptène, une petite molécule à forte antigenicité, dans diverses applications de biologie moléculaire .
Applications De Recherche Scientifique
Digoxigenin has a wide range of applications in scientific research, including:
Chemistry: Used as a labeling agent in various chemical assays.
Biology: Commonly used in molecular biology for labeling nucleic acids and proteins. It is used in techniques such as in situ hybridization and enzyme-linked immunosorbent assays (ELISA).
Medicine: Utilized in diagnostic assays to detect specific biomolecules.
Industry: Employed in the production of non-radioactive labeling systems for nucleic acid detection .
Mécanisme D'action
Target of Action
Digoxigenin is a cardenolide, which is the aglycon of digoxin . It can be obtained by hydrolysis of digoxin or from Digitalis orientalis L. and Digitalis lanata Ehrh
Mode of Action
It’s known that digoxin, a related compound, exerts hemodynamic, electrophysiologic, and neurohormonal effects on the cardiovascular system . It reversibly inhibits the Na-K ATPase enzyme, leading to various beneficial effects . The Na-K ATPase enzyme functions to maintain the intracellular environment by regulating the entry and exit of sodium, potassium, and other ions .
Biochemical Pathways
Digoxin, a related compound, has been found to show potential antitumor activity by inhibiting nka, hypoxia-inducing factor 1α (hif-1α), and nuclear factor kappa b (nf-κb) activation, and by induction of autophagy and immunogenic cell death .
Pharmacokinetics
Digoxin, a related compound, has a distinct distribution phase, which lasts 6-8 hours and thus its disposition is best described by a two-compartment pharmacokinetic model .
Analyse Biochimique
Biochemical Properties
Digoxigenin interacts with various biomolecules in biochemical reactions. It is typically introduced chemically into biomolecules (proteins, nucleic acids) to be detected in further assays
Cellular Effects
Digoxigenin has been found to have significant effects on various types of cells and cellular processes. For instance, it has been found to bind to HDAC and PI3K, but not FIH-1, IAP, Na+/K±ATPase, and NF-κB . This suggests that digoxigenin may target tumor autophagy and metabolism to mediate its antitumor propensity .
Molecular Mechanism
At the molecular level, digoxigenin exerts its effects through binding interactions with biomolecules and changes in gene expression. It is introduced chemically into biomolecules, which are then detected in further assays
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of digoxigenin can change over time. For instance, it has been used for nucleic acid hybridizations, with its use spreading rapidly over the last few years . This suggests that digoxigenin has a stable and long-term effect on cellular function in both in vitro and in vivo studies.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : La digoxigénine peut être obtenue par hydrolyse de la digoxine ou directement à partir de Digitalis orientalis et Digitalis lanata. Le processus d'hydrolyse implique la dégradation de la digoxine pour libérer la this compound .
Méthodes de production industrielle : Dans les milieux industriels, la this compound est généralement extraite des plantes Digitalis. Le processus d'extraction implique la récolte des plantes, suivie d'une série d'étapes de purification pour isoler la this compound. Ce processus garantit un rendement élevé de this compound pure, adaptée à diverses applications .
Analyse Des Réactions Chimiques
Types de réactions : La digoxigénine subit plusieurs types de réactions chimiques, notamment :
Oxydation : La this compound peut être oxydée pour former divers dérivés oxydés.
Réduction : Les réactions de réduction peuvent convertir la this compound en formes réduites.
Substitution : La this compound peut participer à des réactions de substitution, où des groupes fonctionnels sont remplacés par d'autres groupes.
Réactifs et conditions courants :
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.
Substitution : Divers nucléophiles et électrophiles peuvent être utilisés dans les réactions de substitution.
Principaux produits formés : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation de la this compound peut conduire à la formation de cardénolides oxydés .
4. Applications de la recherche scientifique
La this compound a une large gamme d'applications dans la recherche scientifique, notamment :
Chimie : Utilisé comme agent de marquage dans diverses analyses chimiques.
Biologie : Couramment utilisé en biologie moléculaire pour le marquage des acides nucléiques et des protéines. Il est utilisé dans des techniques telles que l'hybridation in situ et les dosages immuno-enzymatiques (ELISA).
Médecine : Utilisé dans les analyses diagnostiques pour détecter des biomolécules spécifiques.
Industrie : Employé dans la production de systèmes de marquage non radioactifs pour la détection des acides nucléiques .
5. Mécanisme d'action
La this compound exerce ses effets en se liant à des anticorps spécifiques avec une forte affinité. Cette interaction permet la détection et la visualisation des molécules marquées à la this compound dans diverses analyses. Les cibles moléculaires comprennent les acides nucléiques et les protéines, qui sont marqués à la this compound pour une détection ultérieure à l'aide d'anticorps anti-digoxigénine .
Composés similaires :
Digoxine : Un glycoside cardiaque dérivé des plantes Digitalis, de structure similaire à la this compound mais avec des fractions sucrées supplémentaires.
Lanatoside C : Un autre cardénolide présent dans les plantes Digitalis, structurellement apparenté à la this compound.
Unicité de la this compound : La this compound est unique en raison de sa forte antigenicité et de sa spécificité pour les anticorps anti-digoxigénine. Cela en fait un agent de marquage idéal pour les systèmes de détection non radioactifs, offrant une sensibilité et une spécificité élevées dans diverses analyses .
Comparaison Avec Des Composés Similaires
Digoxin: A cardiac glycoside derived from Digitalis plants, similar in structure to digoxigenin but with additional sugar moieties.
Lanatoside C: Another cardenolide found in Digitalis plants, structurally related to digoxigenin.
Uniqueness of Digoxigenin: Digoxigenin is unique due to its high antigenicity and specificity for anti-digoxigenin antibodies. This makes it an ideal labeling agent for non-radioactive detection systems, providing high sensitivity and specificity in various assays .
Propriétés
IUPAC Name |
3-[(3S,5R,8R,9S,10S,12R,13S,14S,17R)-3,12,14-trihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H34O5/c1-21-7-5-15(24)10-14(21)3-4-17-18(21)11-19(25)22(2)16(6-8-23(17,22)27)13-9-20(26)28-12-13/h9,14-19,24-25,27H,3-8,10-12H2,1-2H3/t14-,15+,16-,17-,18+,19-,21+,22+,23+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHIBSTMRCDJXLN-KCZCNTNESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(CC1CCC3C2CC(C4(C3(CCC4C5=CC(=O)OC5)O)C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@@H](C[C@H]1CC[C@@H]3[C@@H]2C[C@H]([C@]4([C@@]3(CC[C@@H]4C5=CC(=O)OC5)O)C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H34O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6051778 | |
| Record name | Digoxigenin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6051778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
Very soluble in ethanol and methanol; slightly soluble in chloroform | |
| Record name | Digoxigenin | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7108 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
The effect of potassium on the binding of digoxin or digoxigenin to isolated Na+, K+-ATPase was compared with that of potassium on the positive inotropic action of the agents in guinea-pig hearts. The binding of digoxigenin to the enzyme in vitro was reduced to a greater extent by potassium than was the binding of digotoxin. The digoxigenin-induced incr in the force of contraction of left atrial preparations estimated at steady state was reduced at higher potassium concns. Potassium had a lesser effect when digoxin was used as the inotropic agent. In contrast, potassium reduced the rate of development and also the rate of loss of the positive inotropic action of digoxin observed with left atrial and Langendorff preparations, respectively, to a greater extent than those of digoxigenin. The loss of the positive inotropic effect was more rapid with digoxigenin than with digoxin at each KCl concn. These data support the contention that the extent of the interaction of digitalis with Na+,K+-ATPase determines the degree of the positive inotropic effect. | |
| Record name | Digoxigenin | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7108 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Prisms from ethyl acetate | |
CAS No. |
1672-46-4 | |
| Record name | Digoxigenin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1672-46-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Digoxigenin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001672464 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Digoxigenin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB03671 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Digoxigenin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6051778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3β,5β,12β)-3,12,14-trihydroxycard-20(22)-enolide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.279 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIGOXIGENIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NQ1SX9LNAU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Digoxigenin | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7108 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
222 °C | |
| Record name | Digoxigenin | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7108 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


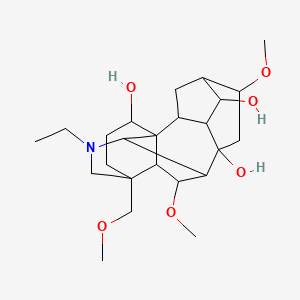
![2-[2-(2-decanoyloxyethoxy)ethoxy]ethyl decanoate](/img/structure/B1670495.png)

